molecular formula C8H7N B12389444 Indole-13C8,15N

Indole-13C8,15N

Cat. No.: B12389444
M. Wt: 126.083 g/mol
InChI Key: SIKJAQJRHWYJAI-RIQGLZQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-13C8,15N is a stable isotope-labeled compound where the indole molecule is labeled with carbon-13 and nitrogen-15 isotopes. Indole itself is an endogenous metabolite and a fundamental structure in many natural products and pharmaceuticals . The labeled version, this compound, is primarily used in scientific research to study metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-13C8,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the indole structure. One method involves the selective labeling of indole using isotopically enriched precursors. For instance, [15N]indole can be synthesized with high chemical and isotopic purity using specific reaction conditions and precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The production methods are designed to be scalable and cost-effective to meet the demands of research and development .

Chemical Reactions Analysis

Types of Reactions

Indole-13C8,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of indole-2,3-dione, while reduction can yield indoline derivatives .

Scientific Research Applications

Indole-13C8,15N has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the role of indole derivatives in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of indole-based drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Indole-13C8,15N involves its interaction with various molecular targets and pathways. The labeled isotopes allow researchers to trace the compound’s movement and interactions within biological systems. This helps in identifying the molecular targets and understanding the pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-13C8,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in studies involving metabolic pathways and molecular interactions compared to single-labeled or unlabeled indole .

Properties

Molecular Formula

C8H7N

Molecular Weight

126.083 g/mol

IUPAC Name

1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

SIKJAQJRHWYJAI-RIQGLZQJSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][15NH]2

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.